Conformational Restriction: Zero Rotatable Bonds Differentiate 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione from Acyclic Hydrazides and Monocyclic Piperazine-2,5-diones
The rotatable bond count, a fundamental descriptor of molecular flexibility, distinguishes 3,4-diazabicyclo[4.1.0]heptane-2,5-dione from common comparator compounds. The target compound has zero rotatable bonds, indicating complete conformational locking of the bicyclic core [1]. In contrast, monocyclic piperazine-2,5-dione has 0 rotatable bonds within the ring but can undergo ring-flipping conformational interchange, while acyclic N,N'-diacetylhydrazine possesses 3 rotatable bonds [1][3]. The zero rotatable bond count of the target compound reflects its rigid bicyclo[4.1.0] architecture, where the cyclopropane ring pre-organizes the piperazinedione core into a single, well-defined conformation [2].
| Evidence Dimension | Rotatable bond count (molecular flexibility descriptor) |
|---|---|
| Target Compound Data | 0 (completely rigid bicyclic core) |
| Comparator Or Baseline | Piperazine-2,5-dione: 0 rotatable bonds (but ring-flipping accessible); N,N'-diacetylhydrazine: 3 rotatable bonds |
| Quantified Difference | Target compound eliminates ring-flipping conformational ambiguity present in monocyclic analog; target compound has 3 fewer rotatable bonds vs. acyclic analog |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20); structural comparison based on SMILES and 2D chemical graphs |
Why This Matters
For applications requiring precise spatial orientation of the two carbonyl groups (e.g., dipeptide beta-turn mimics), the zero-rotatable-bond scaffold ensures a single, predictable conformational state, whereas monocyclic piperazine-2,5-dione introduces conformational ambiguity and acyclic analogs introduce excessive flexibility.
- [1] PubChem Compound Summary for CID 19936394, 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione. National Center for Biotechnology Information. Accessed 2026-04-25. View Source
- [2] Maison, W.; Prenzel, A. H. G. P. Azabicycloalkenes as Synthetic Intermediates: Application to the Preparation of Diazabicycloalkane Scaffolds. Organic Letters 2006, 8 (24), 5553–5556. DOI: 10.1021/ol060287q. View Source
- [3] PubChem Compound Summary for CID 985 (Piperazine-2,5-dione); CID 7346 (N,N'-Diacetylhydrazine). National Center for Biotechnology Information. Accessed 2026-04-25. View Source
